Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide
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Overview
Description
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O₂S and a molecular weight of 305.19 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide typically involves the reaction of methyl 4-formylbenzoate with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzoates. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide include:
- Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate
- Ethyl 4-[(carbamimidoylsulfanyl)methyl]benzoate
- Propyl 4-[(carbamimidoylsulfanyl)methyl]benzoate
Uniqueness
This compound is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-4-2-7(3-5-8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHQEXFLCMZPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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